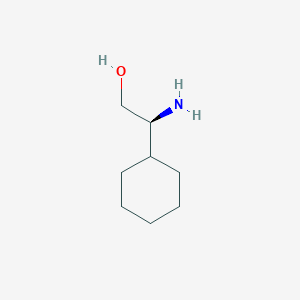

(S)-2-Amino-2-cyclohexylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJORIDDPKCJTI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655131 | |

| Record name | (2S)-2-Amino-2-cyclohexylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845714-30-9 | |

| Record name | (2S)-2-Amino-2-cyclohexylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chiral 1,2-Amino Alcohols

An In-depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol: Synthesis, Properties, and Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of organic compounds, serving as foundational structural motifs in a vast array of natural products, active pharmaceutical ingredients (APIs), and chiral ligands.[1][2] Their stereochemical configuration is frequently paramount to their biological activity, dictating the specificity of interactions with chiral biological targets like enzymes and receptors.[2] this compound, a member of this vital chemical family, is distinguished by a bulky cyclohexyl group attached to the chiral carbon of an ethanolamine backbone.[3] This structural feature makes it a highly valuable intermediate and building block (synthon) in asymmetric synthesis, where it is employed in the preparation of chiral ligands, catalysts, and complex bioactive molecules.[3][4] This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is a chiral compound whose properties are defined by the interplay between its amine, alcohol, and bulky cyclohexyl functional groups. The physicochemical data, crucial for its application in synthesis, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 845714-30-9 | [5][6] |

| Molecular Formula | C₈H₁₇NO | [6][7] |

| Molecular Weight | 143.23 g/mol | [6] |

| Boiling Point | 273.8 ± 13.0 °C at 760 mmHg | [7][8] |

| Density | 1.0 ± 0.1 g/cm³ | [7][8] |

| Flash Point | 119.4 ± 19.8 °C | [7][8] |

| SMILES | C1CCC(CC1)--INVALID-LINK--N | [6] |

| Appearance | Powder | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry Place | [9][10] |

Asymmetric Synthesis: A Chiral Pool Approach

One of the most direct and reliable methods for synthesizing enantiomerically pure amino alcohols is the "chiral pool" approach.[2] This strategy leverages the high optical purity of readily available starting materials, such as natural α-amino acids, to produce the desired chiral product.[2] The synthesis of this compound is a prime example of this methodology, starting from the corresponding non-proteinogenic amino acid, L-alpha-Cyclohexylglycine (also known as (S)-2-amino-2-cyclohexylacetic acid).

The core of the transformation is the reduction of the carboxylic acid moiety to a primary alcohol. For this purpose, a powerful reducing agent is required, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent and exothermic reaction of LiAlH₄ with water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. indiamart.com [indiamart.com]

- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]

- 6. This compound | 845714-30-9 | VIB71430 [biosynth.com]

- 7. 2-Amino-2-cyclohexylethanol | CAS#:99839-72-2 | Chemsrc [chemsrc.com]

- 8. (2S)-2-Amino-2-cyclohexylethanol Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 9. This compound - CAS:845714-30-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. vibrantpharma.com [vibrantpharma.com]

A Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-cyclohexylethanol

Abstract

(S)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. Its utility as a chiral building block necessitates a thorough understanding of its physical and chemical properties for process development, quality control, and regulatory compliance. This technical guide provides an in-depth analysis of the key physical properties of this compound, including its structural characteristics, thermal properties, solubility profile, and chiroptical behavior. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, offering a practical framework for researchers and drug development professionals. The synthesis of technical data with established scientific principles aims to provide a comprehensive and authoritative resource.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif found in a vast array of biologically active molecules and are indispensable as ligands and auxiliaries in asymmetric catalysis. The precise three-dimensional arrangement of the amino and hydroxyl functionalities is often critical for conferring specific pharmacological activity or for directing the stereochemical outcome of a reaction. This compound, belonging to this important class of compounds, serves as a valuable synthon in the construction of more complex chiral molecules. An exact knowledge of its physical properties is a prerequisite for its effective application, enabling informed decisions in reaction design, purification, formulation, and storage.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. These data represent a consolidation of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 845714-30-9 | [1][2][3] |

| Molecular Formula | C₈H₁₇NO | [1][4] |

| Molecular Weight | 143.23 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | [3][6] |

| Boiling Point | ~274 °C at 760 mmHg | [1][3] |

| Density | ~1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | ~119 °C | [6] |

| Predicted pKa | 12.85 ± 0.10 | [7] |

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of purity. For this compound, there is some ambiguity in the publicly available data. Several suppliers list the melting point as "N/A" (Not Applicable)[1]. This could indicate that the compound is a very low-melting solid or exists as a viscous oil at room temperature, making a precise melting point determination by standard capillary methods challenging. In contrast, a Safety Data Sheet for the structurally related compound 2-(cyclohexylamino)-ethanol reports a melting range of 33 - 38 °C[8]. Given that this compound is described as a solid, it is likely a low-melting solid.

-

Expert Insight: The absence of a sharp, defined melting point in commercial samples could be attributed to the presence of minor impurities or residual solvent, which would lead to a depression and broadening of the melting range. It is also plausible that the compound exhibits polymorphism, existing in different crystalline forms with distinct melting points. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended technique.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a lipophilic cyclohexyl group and hydrophilic amino and hydroxyl groups.

-

Qualitative Assessment:

-

Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests at least moderate solubility in water. Amino alcohols can act as bases, and their solubility in aqueous media is often pH-dependent, increasing in acidic solutions due to the formation of the protonated and more polar ammonium salt[9].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable hydrogen bonding interactions between the solute and solvent.

-

Polar Aprotic Solvents (e.g., THF, Acetone): Moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the predominance of the polar functional groups over the nonpolar cyclohexyl ring.

-

While specific quantitative solubility data is not widely published, the hydrochloride salt of this compound is reported to be soluble in water and polar organic solvents.

Optical Rotation: The Chiroptical Signature

As a chiral molecule, this compound has the ability to rotate the plane of plane-polarized light, a property known as optical activity[10]. The specific rotation, [α], is a fundamental physical constant for a chiral compound and is essential for confirming its stereochemical identity and enantiomeric purity[11].

While a specific, experimentally determined value for the specific rotation of this compound is not consistently reported across primary literature, one of its synonyms is listed as [S,(+)]-beta-Aminocyclohexaneethanol , which strongly suggests that the (S)-enantiomer is dextrorotatory (rotates plane-polarized light in a clockwise direction)[3][4].

The specific rotation is defined by Biot's Law[12]:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Expert Insight: It is crucial to recognize that the magnitude and even the sign of the specific rotation can be highly dependent on the solvent, temperature, and concentration[13]. Therefore, any reported value must be accompanied by the experimental conditions. The lack of a universally cited value underscores the importance of in-house determination as part of a comprehensive quality control protocol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a unique fingerprint of the molecule, showing characteristic signals for the protons on the cyclohexyl ring, the methine proton adjacent to the nitrogen and hydroxyl groups, the methylene protons of the ethanol fragment, and the exchangeable protons of the -NH₂ and -OH groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a broad O-H stretch and N-H stretches in the region of 3200-3500 cm⁻¹, and C-H stretches of the cyclohexyl ring around 2850-2950 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 144.2[5].

While actual spectra are not reproduced here, spectral data for this compound are available for reference in chemical databases such as ChemicalBook[14].

Experimental Methodologies

The following protocols describe standard, reliable methods for determining the key physical properties discussed.

Protocol for Melting Point Determination

This protocol uses a digital melting point apparatus, a standard and accurate method in modern laboratories[15][16].

-

Sample Preparation: Finely powder a small amount of this compound. Pack the dry powder into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.

-

Precise Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set a slow heating ramp rate of 1-2 °C/min.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Validation: A pure compound should exhibit a sharp melting range of ≤ 2 °C. A broad range may indicate impurities.

Caption: Workflow for Melting Point Determination.

Protocol for Specific Optical Rotation Measurement

This protocol outlines the determination of specific rotation using a polarimeter[2][12].

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a specified solvent (e.g., methanol). Calculate the exact concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to zero using a sample cell filled with the pure solvent.

-

Sample Measurement: Rinse the sample cell with the prepared solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Record Observation: Record the observed optical rotation (α) and the temperature (T).

-

Calculation: Use Biot's Law to calculate the specific rotation [α]. The path length (l) is a fixed characteristic of the sample cell (commonly 1.0 dm).

-

Reporting: Report the specific rotation including the temperature, wavelength (D for sodium D-line), and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, Methanol).

Caption: Workflow for Specific Rotation Measurement.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on the functional groups and data from related compounds should be observed.

-

Hazard Statements (based on related compounds): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[14].

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended for long-term stability[6][7].

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and presented it within a framework of established chemical principles and practices. While core properties such as molecular weight and boiling point are well-documented, this guide highlights the existing ambiguities in public data for properties like melting point and specific rotation. By providing detailed, actionable protocols for their determination, this document empowers researchers and drug development professionals to perform their own characterizations, ensuring the quality and consistency of this critical chiral building block. Adherence to these rigorous analytical practices is fundamental to achieving scientific integrity and success in the development of novel chemical entities.

References

- 1. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 3. (2S)-2-Amino-2-cyclohexylethanol Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. This compound | 845714-30-9 | VIB71430 [biosynth.com]

- 8. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vernier.com [vernier.com]

- 13. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL(845714-30-9) 1H NMR [m.chemicalbook.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. pennwest.edu [pennwest.edu]

An In-Depth Technical Guide to the Structure and Synthesis of (S)-2-Amino-2-cyclohexylethanol

Introduction: The Significance of Chiral Amino Alcohols in Modern Chemistry

(S)-2-Amino-2-cyclohexylethanol, also known as L-Cyclohexylglycinol, is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.[1][2] Its structural motif, featuring a stereogenic center bearing both an amino and a hydroxyl group, combined with a bulky cyclohexyl substituent, makes it a valuable chiral building block for the synthesis of complex molecular architectures.[3][4] Chiral β-amino alcohols are integral components of numerous biologically active compounds and are widely employed as precursors for chiral ligands and auxiliaries in asymmetric catalysis.[5][6] This guide provides an in-depth exploration of the structure of this compound and a detailed overview of the primary stereoselective strategies for its synthesis, offering insights into the mechanistic underpinnings and practical considerations for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a cyclohexane ring attached to a chiral carbon atom, which is, in turn, bonded to an aminomethyl (-CH(NH₂)) and a hydroxymethyl (-CH₂OH) group. The "(S)" designation denotes the absolute configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules.

| Property | Value |

| Chemical Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 845714-30-9 |

| Appearance | White to off-white solid |

| Boiling Point | 274 °C |

| Density | 0.999 g/cm³ |

| SMILES | C1CCC(CC1)--INVALID-LINK--N |

Table 1: Physicochemical Properties of this compound.[7][8]

The presence of both a basic amino group and a polar hydroxyl group imparts a degree of hydrophilicity to the molecule, while the cyclohexyl group provides lipophilicity, a balance that can be advantageous in modulating the pharmacokinetic properties of derivative compounds.[1]

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C2 position. Several robust strategies have been developed for the asymmetric synthesis of chiral β-amino alcohols, which can be broadly categorized as chiral pool synthesis, asymmetric reduction of prochiral ketones, and the use of chiral auxiliaries.

Figure 1: Overview of primary synthetic routes to this compound.

Chiral Pool Synthesis: Reduction of L-Cyclohexylglycine

One of the most direct and traditional methods for preparing this compound is the reduction of its corresponding α-amino acid, L-cyclohexylglycine, which is commercially available.[9][10] This approach leverages the inherent chirality of the starting material, effectively transferring the stereochemical information from the amino acid to the amino alcohol.

Causality and Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to alcohols.[11][] The mechanism for the reduction of an amino acid is multifaceted. Initially, the acidic proton of the carboxylic acid and the proton on the amino group react with the hydride to produce hydrogen gas.[13][14] Subsequently, the carbonyl group is reduced. The aluminum hydride coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion. Unlike the reduction of esters, where an alkoxy group is eliminated, in amide or amino acid reduction, the carbonyl oxygen is ultimately eliminated as a metal oxide species, leading to the formation of the amine.[13][14]

Protocol 1: LiAlH₄ Reduction of L-Cyclohexylglycine

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, ~3.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Amino Acid: L-Cyclohexylglycine (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ suspension at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.[11]

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent like dichloromethane. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.

This method is advantageous due to its directness and the high enantiopurity of the starting material. However, the use of stoichiometric, highly reactive, and moisture-sensitive LiAlH₄ can be a drawback, particularly on a large scale.

Asymmetric Reduction of Prochiral α-Amino Ketones

A more versatile and modern approach involves the enantioselective reduction of a prochiral α-amino ketone precursor, 2-amino-1-cyclohexylethanone. This strategy creates the chiral center catalytically, offering significant advantages in terms of atom economy and flexibility.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[11][15] It employs a chiral oxazaborolidine catalyst, typically derived from (S)-prolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[16][17]

Mechanism of Stereoselection: The remarkable enantioselectivity of the CBS reduction stems from a well-defined transition state.

-

Catalyst-Borane Adduct Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[15][16][18]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric interactions, with its larger substituent (the cyclohexyl group) positioned away from the chiral framework of the catalyst.[9][15]

-

Hydride Transfer: This specific coordination geometry exposes one face of the carbonyl to the activated borane. An intramolecular hydride transfer then occurs through a rigid, six-membered, chair-like transition state, delivering the hydride to the specific enantiotopic face of the ketone.[16][18]

-

Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated for the next catalytic cycle.

Figure 2: Simplified workflow of the CBS reduction mechanism.

Protocol 2: CBS Reduction of 2-Amino-1-cyclohexylethanone (Protected)

Note: The amino group of the ketone substrate is typically protected (e.g., as a Boc or Cbz derivative) prior to reduction to prevent side reactions.

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF at 0 °C.

-

Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-1.0 equivalents) dropwise to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: Cool the mixture to a low temperature (e.g., -40 °C to -78 °C). A solution of the N-protected 2-amino-1-cyclohexylethanone (1.0 equivalent) in anhydrous THF is then added dropwise over an extended period. The low temperature is critical for achieving high enantioselectivity.[15]

-

Reaction Monitoring: The reaction is stirred at this low temperature for several hours until completion, as monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is typically subjected to an acidic or basic work-up to hydrolyze the borate esters and deprotect the amine, followed by extraction and purification by chromatography to yield the final product.

Asymmetric transfer hydrogenation (ATH) is another powerful catalytic method that uses a stable, readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to reduce the ketone.[1][5] The reaction is catalyzed by transition metal complexes, most notably those of Ruthenium(II) and Rhodium(I), bearing chiral ligands.[19][20]

Mechanism of Stereoselection (Noyori-type Ru catalyst): The mechanism of the Noyori asymmetric transfer hydrogenation is a well-studied example.

-

Catalyst Activation: The pre-catalyst, often a Ru(II)-arene complex with a chiral N-tosylated diamine ligand, reacts with a base (e.g., from the isopropanol/KOH mixture) to form the active 18-electron ruthenium hydride species.

-

Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the chiral ligand framework. A concerted, six-membered pericyclic transition state is formed involving the Ru-H, the N-H of the ligand, and the C=O of the ketone.[5]

-

Hydride and Proton Transfer: The hydride from the ruthenium and the proton from the ligand's amine group are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The facial selectivity is dictated by the steric and electronic interactions between the ketone's substituents and the chiral ligand, favoring one transition state over the other.[3]

-

Product Release and Regeneration: The resulting alcohol product dissociates, and the 16-electron ruthenium amide complex is regenerated. This species then reacts with the hydrogen donor (isopropanol) to regenerate the active ruthenium hydride catalyst, completing the catalytic cycle.

Figure 3: Catalytic cycle for the Noyori asymmetric transfer hydrogenation of a ketone.

Recent advances have also shown highly efficient cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, achieving excellent yields and enantioselectivities (up to 99% ee) in very short reaction times.[21][22]

Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, availability of starting materials, and the required level of enantiopurity.

| Method | Starting Material | Key Reagent(s) | Typical Yield | Typical Enantioselectivity (ee) | Advantages | Disadvantages |

| Chiral Pool | L-Cyclohexylglycine | LiAlH₄ | Good-Excellent | >99% | Direct, high enantiopurity | Stoichiometric, hazardous reagent |

| CBS Reduction | N-Protected α-amino ketone | Chiral Oxazaborolidine, Borane | High | >95% | Catalytic, predictable stereochemistry, wide scope | Requires low temperatures, anhydrous conditions |

| ATH | N-Protected α-amino ketone | Ru/Rh-Chiral Ligand, H-donor | High | >98% | Catalytic, mild conditions, operational simplicity | Catalyst cost, ligand synthesis |

| Catalytic AH | α-Amino Ketone·HCl | Co/Rh-Chiral Ligand, H₂ | High | up to 99% | High efficiency, low catalyst loading | Requires H₂ gas, specialized equipment |

Table 2: Comparison of Key Synthetic Methodologies for this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[3] The chiral 1,2-amino alcohol framework is a common feature in many biologically active molecules. For instance, similar structures form the core of β-receptor agonists. The asymmetric hydrogenation of unprotected α-amino ketones has been successfully applied to the synthesis of drugs like (-)-arbutamine and (-)-denopamine, highlighting the industrial relevance of this synthetic strategy.[7] The bulky cyclohexyl group can impart favorable properties such as increased lipophilicity and metabolic stability, or it can serve as a crucial steric element for selective binding to a biological target.[1][6] While specific marketed drugs containing the exact this compound moiety are not prominently disclosed in public literature, its utility as a building block in discovery pipelines for novel therapeutic agents is well-recognized by medicinal chemists.

Conclusion

This compound is a key chiral synthon whose value is derived from its specific stereochemistry and structural components. The synthesis of this molecule can be achieved through several stereoselective methods, each with distinct advantages and mechanistic foundations. While the reduction of L-cyclohexylglycine offers a direct route from the chiral pool, catalytic asymmetric methods, such as the CBS reduction and asymmetric transfer hydrogenation, provide more flexible, efficient, and scalable alternatives. The continued development of novel catalytic systems promises to further enhance the accessibility of this and other chiral amino alcohols, thereby empowering the discovery and development of next-generation therapeutics.

References

- 1. ethz.ch [ethz.ch]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Asymmetric hydrogenation of alpha-primary and secondary amino ketones: efficient asymmetric syntheses of (-)-arbutamine and (-)-denopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. grokipedia.com [grokipedia.com]

- 14. synarchive.com [synarchive.com]

- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

CAS number 845714-30-9 properties

An In-Depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol (CAS 845714-30-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral building blocks are the foundational elements that enable this control. Among these, this compound, identified by CAS number 845714-30-9, stands out as a particularly versatile and valuable intermediate.[1]

This compound, also known as L-Cyclohexylglycinol, features a unique combination of a bulky, lipophilic cyclohexyl group, a primary amine, and a hydroxyl group, all arranged around a single chiral center.[2][3] This structural arrangement makes it an invaluable scaffold for synthetic chemists. Its inherent chirality is essential for the stereoselective synthesis of complex drug candidates, which can lead to improved pharmacological activity and a reduction in off-target side effects.[1]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's properties, proven synthetic methodologies, and its strategic application in the synthesis of high-value bioactive molecules. We will explore the causality behind experimental choices and contextualize the compound's role within the broader drug discovery workflow.

Part 1: Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the essential physicochemical data and safety protocols for this compound.

Chemical Identity and Properties

The compound is a chiral amino alcohol whose properties are summarized below.[2] The presence of both an amino and a hydroxyl group lends it a hydrophilic character, while the cyclohexyl ring contributes to its lipophilicity, a balance that is often desirable in drug design.[3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][4][5] |

| Synonyms | L-Cyclohexylglycinol, (S)-Cyclohexylglycinol, H-CHG-OL | [3][5][6] |

| CAS Number | 845714-30-9 | [2][4][5][7] |

| Molecular Formula | C₈H₁₇NO | [5][6][7] |

| Molecular Weight | 143.23 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow solid | [4][5] |

| Boiling Point | 274 °C | [5][7][8] |

| Density | 0.999 g/cm³ | [5][7][8] |

| Flash Point | 119 °C | [5][7][8] |

| pKa (Predicted) | 12.85 ± 0.10 | [5][8] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) in a dark place.[5][8][9] |

Safety and Handling

This compound is intended for laboratory research and development purposes only.[4] Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin and eyes, and avoid inhaling any vapor or mist.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

First Aid: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse the mouth.[4] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible, and continue rinsing.[4] If irritation persists, seek medical attention.[4]

-

-

Fire Safety:

Part 2: Synthesis and Manufacturing

The value of this compound is intrinsically linked to its chirality. Therefore, its synthesis must be stereocontrolled to produce the desired (S)-enantiomer. Several synthetic routes have been established to achieve this.

Overview of Synthetic Strategies

The common approaches to synthesizing this chiral amino alcohol involve the stereoselective reduction of a prochiral precursor or the reduction of an already chiral starting material.

Caption: Common synthetic routes to this compound.

Detailed Experimental Protocol: Reduction of L-(+)-2-cyclohexylglycine

This method provides a reliable pathway to the target compound from a commercially available chiral amino acid. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to reduce the carboxylic acid to a primary alcohol.

Rationale: This protocol is advantageous as the stereocenter is already set in the starting material, L-(+)-2-cyclohexylglycine, thus avoiding the complexities of asymmetric induction or chiral resolution. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing the carboxylic acid functional group, which is resistant to milder reagents.

Step-by-Step Methodology: [5]

-

Preparation: Suspend lithium aluminum hydride (LiAlH₄, 3 equivalents, e.g., 724 mg, 19.08 mmol) in anhydrous tetrahydrofuran (THF, e.g., 20 mL) in a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).

-

Addition of Starting Material: To the stirred suspension at room temperature, add L-(+)-2-cyclohexylglycine (1 equivalent, e.g., 1 g, 6.36 mmol) portion-wise. Causality Note: Slow, portion-wise addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride.

-

Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add the following reagents in sequence:

-

Water (e.g., 1 mL)

-

1 M aqueous sodium hydroxide (NaOH) solution (e.g., 1 mL)

-

Water (e.g., 3 mL)

-

Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the product isolation compared to a full aqueous workup which can lead to problematic emulsions.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[2]

Part 3: Biological Significance and Therapeutic Potential

While primarily known as a synthetic intermediate, this compound and its derivatives have been investigated for their own biological activities. The core mechanism involves interaction with specific molecular targets, such as enzymes and receptors, which in turn modulates cellular signaling.[2]

General Mechanism of Action

The biological activity of this compound class stems from its ability to bind to the active or allosteric sites of proteins.[2] This binding can either inhibit or activate the target, or alter its conformation, leading to a cascade of downstream effects on cellular pathways and physiological responses.[2] The specific nature of this interaction is dictated by the stereochemistry and the functional groups of the molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 845714-30-9: L-Cyclohexylglycinol | CymitQuimica [cymitquimica.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]

- 6. USA Chemical Suppliers - Products: 'L', Page: 31 [americanchemicalsuppliers.com]

- 7. China (S)-2-Amino-2-Cyclohexyl-Ethanolï¼CAS# 845714-30-9) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. 845714-30-9 | CAS DataBase [m.chemicalbook.com]

- 9. watson-int.com [watson-int.com]

(S)-2-Amino-2-cyclohexylethanol molecular weight and formula

An In-depth Technical Guide to (S)-2-Amino-2-cyclohexylethanol: A Chiral Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a comprehensive understanding of the molecule's properties, synthesis, and applications, grounded in scientific integrity and practical insights.

Core Molecular Identity

This compound is a chiral amino alcohol that has garnered attention in medicinal chemistry as a versatile scaffold and an important intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a cyclohexyl group attached to a chiral ethanolamine backbone, provides a unique combination of lipophilicity and functional handles for further chemical modification.

Molecular Formula and Weight

The fundamental chemical identity of this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NO | [2] |

| Molecular Weight | 143.23 g/mol | [2] |

| CAS Number | 845714-30-9 | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in synthesis and formulation.

| Property | Value | Source |

| Appearance | White Solid | [3] |

| Melting Point | 33 - 38 °C | [3] |

| Boiling Point | ~273.8 °C at 760 mmHg | |

| Solubility | Soluble in water | [4] |

| Storage | Store in a dry, cool, and well-ventilated place | [3][5] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical development. A common and effective method involves the reduction of the corresponding amino acid, L-(+)-2-cyclohexylglycine.

Synthetic Workflow: Reduction of L-(+)-2-cyclohexylglycine

This process leverages a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid functionality of the starting amino acid into a primary alcohol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

L-(+)-2-cyclohexylglycine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

1M Sodium hydroxide (NaOH) aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (3 equivalents) in anhydrous tetrahydrofuran is prepared.

-

Addition of Starting Material: L-(+)-2-cyclohexylglycine (1 equivalent) is added portion-wise to the stirred suspension at room temperature. The choice of a powerful reducing agent like LiAlH₄ is crucial for the direct reduction of the carboxylic acid to the alcohol.

-

Reaction: The reaction mixture is heated to 80°C and maintained for 4 hours. The elevated temperature is necessary to drive the reaction to completion.

-

Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the sequential slow addition of water, 1M aqueous sodium hydroxide solution, and then water again. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Workup: The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound.[1]

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is paramount, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC for Enantiomeric Purity

Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its (R)-enantiomer.

Caption: General workflow for chiral HPLC analysis.

Representative HPLC Protocol

While a specific validated method for this compound is not publicly available, a typical approach for a chiral amino alcohol would be as follows:

| Parameter | Recommended Setting | Rationale |

| Column | Chiral stationary phase (e.g., cellulose or amylose derivatives) | To enable separation of enantiomers. |

| Mobile Phase | A mixture of hexane and isopropanol | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | Refractive Index (RI) or UV (after derivatization) | As the molecule lacks a strong chromophore, RI detection is suitable. Alternatively, pre-column derivatization with a UV-active agent can be employed for higher sensitivity with a UV detector. |

| Column Temp. | 25 °C | For reproducible retention times. |

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of the synthesized molecule. The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the molecule. Although a public spectrum is available for reference, a detailed interpretation requires high-resolution data.[6]

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a chiral building block in the synthesis of more complex, biologically active molecules.

Intermediate in Asymmetric Synthesis

Its chiral nature makes it a valuable starting material or intermediate for creating other chiral compounds, which is a cornerstone of modern asymmetric synthesis.[1] The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions, a strategy often employed when using chiral auxiliaries.[5][7]

A Scaffold for Neurodegenerative Disease Research

In the field of medicinal chemistry, the hydrochloride salt of this compound has been investigated for its potential therapeutic applications.[1] Notably, it has been explored as a lead compound for drugs targeting neurodegenerative conditions such as Alzheimer's disease.[1]

Mechanism of Action Postulate: Research has suggested that this compound may possess neuroprotective properties.[1] One study indicated that it could significantly inhibit the release of β-amyloid peptide in neuronal cell cultures.[1] The accumulation of β-amyloid is a hallmark of Alzheimer's disease, and its inhibition is a key therapeutic strategy. The interaction of the amino alcohol functionality and the lipophilic cyclohexyl group with enzymes or receptors in the β-amyloid processing pathway is a likely area of its biological activity.

Caption: Postulated role in neurodegenerative disease research.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant. It may be harmful if swallowed or inhaled.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Ensure adequate ventilation. Avoid generating dust. Do not get in eyes, on skin, or on clothing.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for new therapeutics. Its unique structural features, combined with its chirality, make it an invaluable tool for medicinal chemists. From its synthesis via the reduction of a naturally derived amino acid to its potential application in combating neurodegenerative diseases, this molecule represents a confluence of organic synthesis and pharmaceutical innovation. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 845714-30-9 | VIB71430 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. parchem.com [parchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL(845714-30-9) 1H NMR spectrum [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

(S)-2-Amino-2-cyclohexylethanol: A Cornerstone Chiral Building Block for Asymmetric Synthesis in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral systems of biology, such as enzymes and receptors. Consequently, the ability to synthesize single enantiomers of complex molecules is a paramount objective. This pursuit relies heavily on the "chiral pool," an arsenal of enantiomerically pure molecules derived from natural sources, and on the development of robust methods for asymmetric synthesis.

Chiral building blocks are the foundational elements in this endeavor.[1][] These are relatively simple, enantiopure compounds that serve as starting materials, introducing chirality into a synthetic sequence that is preserved and transferred to the final, more complex target molecule.[1] Among these essential tools, (S)-2-Amino-2-cyclohexylethanol (also known as L-Cyclohexylglycinol) has emerged as a particularly versatile and valuable scaffold.[3] Its structure, featuring a stereocenter flanked by a primary amine and a primary alcohol, all attached to a rigid and lipophilic cyclohexyl group, provides a unique combination of functionalities for constructing advanced chiral ligands, auxiliaries, and pharmaceutical intermediates.[4][3] This guide offers an in-depth exploration of the synthesis, properties, and pivotal applications of this compound as a premier chiral building block.

| Property | Value | Reference |

| CAS Number | 845714-30-9 | [5] |

| Molecular Formula | C₈H₁₇NO | [6] |

| Molecular Weight | 143.23 g/mol | |

| Synonyms | L-CYCLOHEXYLGLYCINOL, (S)-CYCLOHEXYLGLYCINOL | [3] |

| SMILES | C1CCC(CC1)--INVALID-LINK--N |

Synthesis of Enantiopure this compound

The utility of a chiral building block is contingent upon its accessibility in high enantiomeric purity. The most common and reliable route to this compound begins with the corresponding chiral amino acid, L-(+)-2-cyclohexylglycine, which is readily available from the chiral pool. The synthesis involves the direct reduction of the carboxylic acid functionality.

The causality behind this choice of reagent is critical: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of reducing both carboxylic acids and amides to their corresponding alcohols and amines, respectively. In this case, it efficiently reduces the carboxyl group to a primary alcohol without affecting the amine or the stereocenter. The use of an anhydrous solvent like tetrahydrofuran (THF) is mandatory, as LiAlH₄ reacts violently with water. The workup procedure, involving sequential addition of water and sodium hydroxide, is a standard Fieser workup designed to safely quench excess hydride and precipitate aluminum salts as a filterable solid, simplifying purification.[5]

Caption: Synthesis workflow for this compound.

Core Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile precursor for more complex chiral molecules.[4] Its bifunctional nature allows it to be readily incorporated into various structures that can direct the stereochemical outcome of a reaction.

Precursor to Chiral Oxazoline Ligands

One of the most powerful applications of 1,2-amino alcohols is in the synthesis of 2-oxazolines.[7][8] These heterocyclic motifs are central components of many "privileged" chiral ligands, such as Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands, which are highly effective in a vast range of metal-catalyzed asymmetric transformations.[8][9]

The synthesis is typically a dehydrative cyclization between the amino alcohol and a carboxylic acid or its derivative (e.g., acyl chloride, nitrile).[7][10] The stereocenter from this compound is installed adjacent to the coordinating nitrogen atom of the oxazoline ring, allowing it to exert powerful steric and electronic influence during the catalytic cycle, thereby achieving high levels of enantioselectivity.[7] The bulky cyclohexyl group further enhances this steric direction, creating a well-defined chiral pocket around the metal center.

Caption: Synthesis of a chiral oxazoline from the building block.

Chiral Ligands for Asymmetric Additions

Beyond incorporation into oxazoline systems, the unmodified amino alcohol structure is itself a potent chiral ligand, particularly for asymmetric additions of organometallic reagents to carbonyls.[11][12] A classic and field-proven example is the enantioselective addition of diethylzinc to aldehydes. In this reaction, the amino alcohol coordinates to the metal (e.g., titanium or zinc), forming a chiral catalyst in situ. The substrate (aldehyde) and the reagent (diethylzinc) then coordinate to this chiral complex in a highly organized transition state. The stereochemistry of the amino alcohol dictates which face of the aldehyde is accessible for nucleophilic attack, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.[11][12]

Caption: Role in metal-catalyzed asymmetric addition reactions.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing researchers with a reliable starting point for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound[5]

-

Objective: To synthesize the title compound from L-(+)-2-cyclohexylglycine.

-

Materials:

-

L-(+)-2-cyclohexylglycine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (deionized)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath, filtration apparatus.

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF (20 mL per 1 g of amino acid) at room temperature, add L-(+)-2-cyclohexylglycine (1.0 eq) portion-wise. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.

-

Fit the flask with a condenser and heat the reaction mixture to 80 °C. Maintain for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench Procedure (Critical for Safety): Slowly and sequentially add water (1 mL per 1 g of LiAlH₄), 1 M NaOH solution (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄). A granular white precipitate of aluminum salts should form.

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake with DCM.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Validation: The product can be analyzed by LCMS, expecting a molecular ion peak at m/z 144 ([M+H]⁺).[5] Further purification is typically not required for subsequent steps.

-

Protocol 2: Synthesis of a Chiral 2-Oxazoline via Dehydrative Cyclization[9]

-

Objective: To synthesize a chiral 2-oxazoline from this compound and a representative carboxylic acid (e.g., Benzoic Acid).

-

Materials:

-

This compound

-

Benzoic Acid

-

Thionyl chloride (SOCl₂) or Triflic acid (TfOH)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Two-Step, One-Pot Variation):

-

Amide Formation: Dissolve Benzoic Acid (1.0 eq) in anhydrous DCM. Add SOCl₂ (1.1 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acyl chloride in situ.

-

In a separate flask, dissolve this compound (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add the in situ generated benzoyl chloride solution to the amino alcohol solution. Allow the reaction to warm to room temperature and stir for 2-4 hours until N-acylation is complete (monitor by TLC). This forms the N-(2-hydroxyethyl)amide intermediate.

-

Cyclization: To the same reaction mixture, add the dehydrating agent. If using an acid catalyst like TfOH (1.5 eq), add it and heat the mixture to reflux (e.g., 80 °C for DCE).[8] If using a reagent like SOCl₂, it can be added at 0 °C and the reaction is then warmed.

-

After the reaction is complete (TLC), cool the mixture and quench by slowly pouring it into a stirred, saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Validation: The crude oxazoline can be purified by column chromatography and characterized by NMR and mass spectrometry.

-

Conclusion

This compound exemplifies the power and elegance of chiral building block chemistry.[1][] Its straightforward synthesis from the chiral pool, combined with its robust and predictable reactivity, makes it an invaluable asset for the construction of stereochemically complex molecules.[5] From its role as a precursor to the highly effective oxazoline class of ligands to its direct application as a catalyst for asymmetric transformations, this molecule provides a reliable and versatile handle for introducing and controlling chirality. For researchers and professionals in drug development, mastering the application of such cornerstone building blocks is fundamental to the efficient and successful synthesis of the next generation of enantiomerically pure therapeutics.

References

- 1. wiley.com [wiley.com]

- 3. indiamart.com [indiamart.com]

- 4. nbinno.com [nbinno.com]

- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Oxazoline - Wikipedia [en.wikipedia.org]

- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Oxazoline synthesis [organic-chemistry.org]

- 11. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-2-Amino-2-cyclohexylethanol: A Chiral Precursor for Next-Generation Pharmaceuticals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical development, the stereochemical precision of drug candidates is not merely a desirable attribute but a fundamental necessity for enhanced efficacy and safety. Chiral building blocks are the bedrock of this precision, and among them, (S)-2-Amino-2-cyclohexylethanol has emerged as a versatile and powerful precursor. This technical guide provides an in-depth exploration of the synthesis, properties, and, most critically, the strategic application of this compound in the asymmetric synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its utility as a chiral auxiliary and provide practical, field-proven insights to guide researchers in leveraging this molecule to its full potential in the synthesis of novel therapeutics.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral environments. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs to maximize therapeutic benefit while minimizing off-target effects and adverse reactions.[2] The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern medicinal chemistry.[3]

Chiral auxiliaries are a powerful and widely adopted strategy in asymmetric synthesis.[4] These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[4] After the desired chiral center is established, the auxiliary is removed and can often be recovered. This compound, with its vicinal amino and hydroxyl groups on a rigid cyclohexyl backbone, presents an excellent scaffold for such applications.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the precursor's fundamental characteristics is paramount for its effective application.

Core Properties

| Property | Value | Reference |

| CAS Number | 845714-30-9 | [5] |

| Molecular Formula | C₈H₁₇NO | [5] |

| Molecular Weight | 143.23 g/mol | [5] |

| Appearance | Solid | [6] |

| Chirality | (S)-configuration |

Synthesis Protocol: Reduction of L-(+)-2-Cyclohexylglycine

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the reduction of the corresponding amino acid, L-(+)-2-cyclohexylglycine.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature, add L-(+)-2-cyclohexylglycine (1.0 equivalent) portion-wise.

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0°C. Cautiously and sequentially add water (1 volume), 1 M aqueous sodium hydroxide (1 volume), and water (3 volumes) to quench the excess LiAlH₄.

-

Workup and Isolation: Filter the resulting mixture. The filtrate is then extracted with dichloromethane (DCM). The combined organic layers are washed with 1 M NaOH solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.[7]

Causality of Experimental Choices:

-

LiAlH₄ as Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its use ensures the complete conversion of the starting amino acid.

-

Anhydrous THF: The reaction is conducted in an anhydrous solvent to prevent the violent and hazardous reaction of LiAlH₄ with water.

-

Controlled Quenching: The sequential addition of water and NaOH solution at low temperature is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular aluminum salts that are easily filtered.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The true value of this compound lies in its ability to be transformed into a chiral auxiliary that can effectively control the stereochemical outcome of a reaction. A common strategy is to convert it into an oxazolidinone or a related heterocyclic structure.

Conceptual Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation

The following workflow illustrates the general principle of using a chiral auxiliary derived from an amino alcohol in an asymmetric alkylation reaction, a fundamental C-C bond-forming reaction.

Caption: General workflow for asymmetric alkylation.

Mechanistic Rationale for Stereocontrol

The effectiveness of chiral auxiliaries derived from amino alcohols stems from their ability to create a sterically defined environment around the reactive center. In the case of an N-acyl oxazolidinone derived from this compound, the bulky cyclohexyl group plays a crucial role.

Upon deprotonation to form the enolate, the cyclohexyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This conformation effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.

Case Study: Synthesis of a Chiral Pharmaceutical Intermediate

Hypothetical Synthesis of a Non-natural Amino Acid

Let's consider the asymmetric synthesis of a chiral α-alkylated amino acid, a common motif in many pharmaceutical agents.

Reaction Scheme:

References

- 1. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 6. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

spectroscopic data of (S)-2-Amino-2-cyclohexylethanol

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-cyclohexylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development.[1] Its utility as a chiral auxiliary or ligand hinges on its structural and stereochemical integrity.[2][3] This guide provides a comprehensive analysis of the core spectroscopic techniques used to verify the identity, structure, and purity of this compound. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the scientific rationale behind the analytical workflows.

The Molecular Blueprint: Structure and Stereochemistry

This compound, with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol , possesses a single stereocenter at the carbon atom bonded to both the cyclohexyl ring and the amino group (C1).[4] This chirality is fundamental to its application in asymmetric synthesis. The structure combines a bulky, lipophilic cyclohexyl group with a hydrophilic amino alcohol moiety, creating a scaffold with distinct steric and electronic properties.

For clarity in the subsequent spectroscopic analysis, the atoms are numbered as shown in the diagram below.

Caption: Figure 1: Molecular Structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and connectivity.

Experimental Protocol: Acquiring High-Resolution NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures reliable and reproducible results.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD is often preferred for amino alcohols as it can exchange with the labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals and associated couplings.

-

Filtration & Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Instrument Tuning: The instrument must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the probe matched to the sample's dielectric properties.

-

Locking & Shimming: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

Caption: Figure 2: Standard workflow for the acquisition of NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are used to assign every unique proton.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Cyclohexyl (C4-C8)-H | 0.90 - 1.85 | Multiplet (m) | 10H | The aliphatic protons on the cyclohexyl ring are shielded and exhibit complex overlapping signals due to cis/trans coupling relationships. |

| Cyclohexyl (C3)-H | 1.90 - 2.10 | Multiplet (m) | 1H | The proton on the carbon attached to the stereocenter is slightly deshielded compared to the other ring protons. |

| C1-H | ~2.70 - 2.90 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electronegative amino group. It is coupled to the C3-H and the two C2 protons. |

| C2-H ₐ, C2-H ₑ | ~3.50 - 3.80 | Multiplet (m) | 2H | These methylene protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They are diastereotopic due to the adjacent C1 stereocenter and will have different chemical shifts and couple to each other (geminal coupling) and to the C1-H (vicinal coupling). |

| NH ₂ | Variable | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| OH | Variable | Broad Singlet (br s) | 1H | Similar to the amine protons, the hydroxyl proton signal is variable and broad due to hydrogen bonding and chemical exchange. |

Note: Data are predicted based on known values for similar structures like 2-cyclohexylethanol and 2-aminocyclohexanol. Actual spectra should be consulted for precise values.[5][6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C5, C6, C7 | ~26 | Shielded aliphatic carbons deep within the cyclohexyl ring. |

| C4, C8 | ~30 | Aliphatic carbons of the cyclohexyl ring. |

| C3 | ~40 | The cyclohexyl carbon directly attached to the stereocenter. |

| C1 | ~58 | The stereocenter carbon, significantly deshielded by the directly attached nitrogen atom. |

| C2 | ~65 | This carbon is deshielded due to its attachment to the electronegative oxygen atom. |

Note: Predicted chemical shifts are based on general principles and data from analogous compounds.[7][8]

Advanced Application: Confirming Enantiopurity via Chiral Solvating Agents

For applications in drug development, confirming the enantiomeric excess (ee) is paramount. While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can.

Causality: A CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether, forms transient, non-covalent diastereomeric complexes with the (S) and any contaminating (R) enantiomers of the amino alcohol.[9][10] These diastereomeric complexes are energetically distinct and exist in different magnetic environments, causing the NMR signals for the enantiomers to resolve into separate peaks. The integration ratio of these resolved peaks provides a direct and accurate measurement of the enantiomeric excess. This is a crucial, self-validating system for quality control.[11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common, user-friendly method for obtaining IR spectra of solid or liquid samples.[12]

Methodology:

-

Background Scan: A background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-